Wild-Type HIV-1 RT Potency: 8-Cl vs 9-Cl TIBO
HIV-1 inhibitor-69 (R86183, 8-Cl TIBO) exhibits approximately 7.2-fold greater inhibitory potency against wild-type HIV-1 reverse transcriptase compared to its positional isomer R82913 (9-Cl TIBO). This difference arises solely from the chlorine atom substitution position on the TIBO scaffold [1].
| Evidence Dimension | Inhibitory activity against wild-type HIV-1 RT (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | R82913 (9-Cl TIBO): IC50 = 33 nM |
| Quantified Difference | 7.2-fold greater potency for R86183 |
| Conditions | Wild-type HIV-1 reverse transcriptase enzymatic assay |
Why This Matters
This demonstrates that subtle structural modifications within the same TIBO scaffold produce non-linear potency changes; selecting R86183 over R82913 provides a quantifiable 7.2-fold potency advantage for wild-type RT inhibition studies.
- [1] Das K, Ding J, Hsiou Y, Clark AD Jr, Moereels H, Koymans L, et al. Crystal structures of 8-Cl and 9-Cl TIBO complexed with wild-type HIV-1 RT and 8-Cl TIBO complexed with the Tyr181Cys HIV-1 RT drug-resistant mutant. J Mol Biol. 1996;264(5):1085-100. doi:10.1006/jmbi.1996.0698 View Source
